4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol
CAS No.: 121096-86-4
Cat. No.: VC18416602
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121096-86-4 |
|---|---|
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | 4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-8-ol |
| Standard InChI | InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-6-5-11(17)9-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3 |
| Standard InChI Key | CQEATFKLDYHKCI-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCCC2C1COC3=C2C=CC(=C3)O |
Introduction
Chemical Identity and Nomenclature
4-Propyl-1,3,4,4a,5,10b-hexahydro-2H- benzopyrano[3,4-b]pyridin-8-ol is systematically named according to IUPAC conventions, reflecting its bicyclic architecture. The core structure consists of a benzopyran moiety fused to a pyridine ring, with a propyl substituent at the 4-position and a hydroxyl group at the 8-position. The hexahydro designation indicates partial saturation of the ring system, contributing to its conformational flexibility .
Synonyms and Identifiers
The compound is cataloged under multiple identifiers, underscoring its presence in chemical databases:
| Identifier | Value |
|---|---|
| CAS Registry Number | 100745-12-8 (hydrochloride salt) |
| 121096-86-4 (free base) | |
| Molecular Formula | C₁₅H₂₁NO₂ (free base) |
| C₁₅H₂₂ClNO₂ (hydrochloride salt) | |
| IUPAC Name | (4aR,10bS)-rel-4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-benzopyrano[3,4-b]pyridin-8-ol |
| Common Synonyms | CGS 15855A, Isomolpan hydrochloride |
The hydrochloride salt form (CAS 100745-12-8) enhances aqueous solubility, a critical factor in pharmaceutical formulations .
Structural and Stereochemical Features
Bicyclic Framework
The molecule’s benzopyrano[3,4-b]pyridine scaffold merges a benzopyran (chromene) system with a pyridine ring. The benzopyran component contributes aromaticity and planar stability, while the pyridine ring introduces basicity due to its nitrogen atom . Partial saturation at positions 1,3,4,4a,5,10b reduces ring strain, enabling conformational adaptability for target binding.
Stereochemical Configuration
The stereodescriptors (4aR,10bS)-rel- denote relative configurations at chiral centers 4a and 10b. This stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles. For instance, the (4aR,10bR)-isomer (PubChem CID 5311346) demonstrates distinct hydrogen-bonding patterns compared to the (4aR,10bS)-form, affecting receptor affinity .
Table 1: Comparative Stereoisomer Properties
| Property | (4aR,10bS)-rel- | (4aR,10bR)-rel- |
|---|---|---|
| Molecular Weight (g/mol) | 247.33 | 249.30 |
| Hydrogen Bond Donors | 2 (OH, NH) | 1 (OH) |
| Topological Polar Surface Area | 32.7 Ų | 41.9 Ų |
Data derived from PubChem and computed properties .
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is synthesized via a multi-step protocol:
-
Ring Formation: Condensation of substituted pyridine derivatives with chromene precursors under acidic conditions.
-
Alkylation: Introduction of the propyl group at position 4 using propyl halides or Grignard reagents.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility (>50 mg/mL at 25°C) compared to the free base (<10 mg/mL). The hydroxyl group at position 8 contributes to moderate lipid solubility (logP ≈ 2.1), facilitating blood-brain barrier penetration .
Spectroscopic Characteristics
-
IR Spectroscopy: Peaks at 3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N stretch).
-
NMR: δ 1.2 ppm (triplet, propyl CH₃), δ 4.3 ppm (multiplet, hexahydro protons) .
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 247.33 g/mol (free base) |
| Exact Mass | 247.15733 Da |
| Topological Polar Surface Area | 32.7 Ų |
| Hydrogen Bond Donors/Acceptors | 2 / 3 |
Future Directions
Further research should prioritize:
-
Toxicological Profiling: Chronic toxicity studies in mammalian models.
-
Stereochemical Optimization: Comparative efficacy analysis of (4aR,10bS)- vs. (4aR,10bR)-isomers.
-
Formulation Development: Nanoencapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume